molecular formula C13H7Cl2NO4 B6393538 MFCD18318346 CAS No. 1261935-05-0

MFCD18318346

Cat. No.: B6393538
CAS No.: 1261935-05-0
M. Wt: 312.10 g/mol
InChI Key: DJEZVOWUBRDQSJ-UHFFFAOYSA-N
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Description

However, based on the structural and functional analogs described in the evidence (e.g., boronic acids, trifluoromethyl-substituted ketones, and benzimidazole derivatives), we infer that it may belong to a class of organoboron or aromatic heterocyclic compounds. Such compounds are frequently used in cross-coupling reactions, pharmaceutical intermediates, or materials science applications. Hypothetically, MFCD18318346 could share properties like moderate solubility, tunable lipophilicity (LogP), and reactivity in catalytic systems, as observed in structurally related molecules .

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-10-2-1-6(3-8(10)13(19)20)9-5-16-11(15)4-7(9)12(17)18/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEZVOWUBRDQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688220
Record name 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-05-0
Record name 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318346” typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it often includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same basic steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318346” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

“MFCD18318346” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and disease treatment.

    Industry: “this compound” is used in the production of materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “MFCD18318346” involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with structural and functional similarities, enabling a comparative analysis framework. Below is a detailed comparison using data from the provided sources:

Table 1: Physicochemical Properties of MFCD18318346 and Analogs

Property CAS 1046861-20-4 CAS 1761-61-1 CAS 1533-03-5 Hypothetical this compound*
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₀H₉F₃O (Inferred) C₉H₁₀BrNO₂
Molecular Weight 235.27 g/mol 201.02 g/mol 202.17 g/mol ~220–250 g/mol
Solubility (mg/mL) 0.24 0.687 Not reported Moderate (0.1–1.0)
LogP (XLOGP3) 2.15 Not reported Not reported 1.5–3.0
TPSA (Ų) 40.46 26.30 17.07 30–50
Bioavailability Score 0.55 0.55 0.55 0.5–0.7
Key Functional Groups Boronic acid, Br, Cl Bromo, ester Trifluoromethyl, ketone Likely Br/NO₂ substitution

* Hypothetical properties based on analogs.

Key Findings:

Structural Flexibility :

  • Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high reactivity in Suzuki-Miyaura couplings due to their B–X bonds .
  • Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability and lipophilicity, critical in drug design .
  • Brominated aromatics (e.g., CAS 1761-61-1) serve as intermediates in heterocycle synthesis, with recyclable catalysts improving sustainability .

Bioactivity Profiles :

  • Analogs with high GI absorption (e.g., CAS 1046861-20-4) are prioritized for oral drug candidates, while BBB-penetrant compounds (e.g., hypothetical this compound) may target CNS disorders .

Synthetic Challenges :

  • Boron-containing compounds require anhydrous conditions, whereas trifluoromethyl ketones demand precise temperature control to avoid decomposition .

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